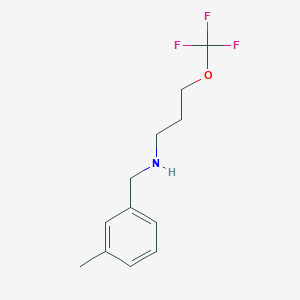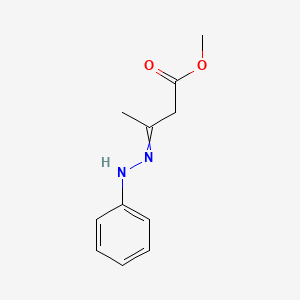
Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(2-Fenilhidrazin-1-ilideno)butanoato de metilo es un compuesto orgánico con la fórmula molecular C12H16N2O2. Es un derivado del ácido butanoico y presenta un grupo fenilhidrazina. Este compuesto es de interés en varios campos de la química debido a su estructura y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 3-(2-Fenilhidrazin-1-ilideno)butanoato de metilo se puede sintetizar mediante la reacción del acetoacetato de metilo con fenilhidrazina. La reacción generalmente ocurre en un solvente de etanol a bajas temperaturas, alrededor de -5 °C a 0 °C. El proceso implica la adición de fenilhidrazina al acetoacetato de metilo, seguido de la extinción con una solución de bicarbonato de sodio y extracción con diclorometano. El producto se purifica luego utilizando cromatografía en columna .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para el 3-(2-Fenilhidrazin-1-ilideno)butanoato de metilo no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, la recuperación del solvente y los pasos de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(2-Fenilhidrazin-1-ilideno)butanoato de metilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: La reducción puede producir derivados de hidrazina.
Sustitución: El grupo fenilhidrazina puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: El borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) son agentes reductores típicos.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones suaves.
Productos principales
Oxidación: Produce cetonas o ácidos carboxílicos.
Reducción: Produce derivados de hidrazina.
Sustitución: Resulta en varios derivados de fenilhidrazina sustituidos.
Aplicaciones Científicas De Investigación
El 3-(2-Fenilhidrazin-1-ilideno)butanoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a su estructura única.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 3-(2-Fenilhidrazin-1-ilideno)butanoato de metilo implica su interacción con varios objetivos moleculares. El grupo fenilhidrazina puede formar complejos estables con iones metálicos, lo que puede desempeñar un papel en su actividad biológica. Además, el compuesto puede sufrir reacciones redox, influyendo en las vías celulares y potencialmente conduciendo a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
3-(2-Fenilhidrazin-1-ilideno)butanoato de etilo: Estructura similar pero con un grupo éster etílico en lugar de un éster metílico.
Fenilhidrazina: El compuesto principal, que carece del grupo butanoato.
Acetoacetato de metilo: El material de partida para la síntesis, que carece del grupo fenilhidrazina.
Singularidad
El 3-(2-Fenilhidrazin-1-ilideno)butanoato de metilo es único debido a su combinación de un éster butanoato y un grupo fenilhidrazina. Esta doble funcionalidad le permite participar en una amplia gama de reacciones químicas y lo convierte en un intermedio valioso en la síntesis orgánica .
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
methyl 3-(phenylhydrazinylidene)butanoate |
InChI |
InChI=1S/C11H14N2O2/c1-9(8-11(14)15-2)12-13-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |
Clave InChI |
YSKRVJSWYOPWNW-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC1=CC=CC=C1)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate](/img/structure/B11761235.png)
carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}-3-methylbutyl]carbamoyl}-3-methylbutyl]carbamoyl}-2-(1H-imidazol-5-yl)ethyl]carbamoyl}-2-phenylethyl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B11761241.png)


![4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B11761272.png)
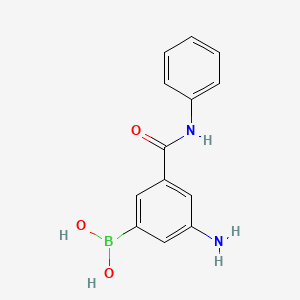
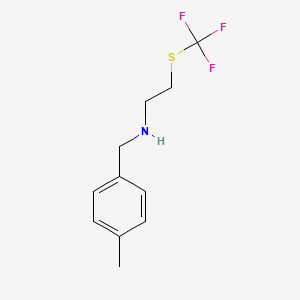
![2-[(1-Ethylpropoxy)methyl]oxirane](/img/structure/B11761310.png)

![Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B11761313.png)
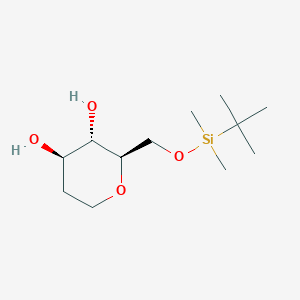
![(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B11761322.png)

